2-Ethyl-1,3,4-oxadiazole

描述

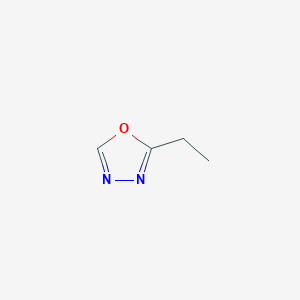

2-Ethyl-1,3,4-oxadiazole is a heterocyclic compound that contains a five-membered ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological and chemical properties. The presence of the ethyl group at the second position of the oxadiazole ring imparts unique characteristics to this compound, making it of interest in various fields of research and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1,3,4-oxadiazole typically involves the cyclization of acyl hydrazides. One common method is the reaction of ethyl hydrazinecarboxylate with carboxylic acids or their derivatives under dehydrating conditions. The reaction can be catalyzed by agents such as phosphorus oxychloride or thionyl chloride, which facilitate the removal of water and promote cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Solvent-free or green chemistry approaches are also being explored to reduce environmental impact.

化学反应分析

Cyclization Reactions

2-Ethyl-1,3,4-oxadiazole can be synthesized via cyclodehydration of diacylhydrazines. Computational studies indicate that electron-donating groups (EDGs) like ethyl stabilize intermediates, lowering activation energy (ΔG‡) by 15–20 kJ/mol compared to electron-withdrawing groups (EWGs) . For example:

-

Reaction : Hydrazide + Benzoic acid → 1,3,4-Oxadiazole + H₂O

-

Catalyst : PPh₃Br₂ (generated in situ)

Thiolation

Thiol derivatives are accessible via carbon disulfide (CS₂) coupling. The ethyl group enhances solubility in ethanol, improving reaction homogeneity:

-

Procedure :

Nucleophilic Substitution

The thiol group (-SH) at position 2 undergoes alkylation or oxidation. Ethyl’s inductive effect slightly deactivates the ring, reducing nucleophilic attack rates by ~20% compared to H-substituted analogs .

Pd-Catalyzed Coupling

Pd-mediated reactions enable C–H functionalization. Ethyl’s steric bulk restricts ortho-substitution but promotes para-selectivity in aryl couplings:

-

Substrates : Aryl halides (e.g., 4-bromotoluene).

-

Conditions : Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C.

Acid/Base-Mediated Ring Opening

Under strong acidic conditions (HCl, 80°C), the oxadiazole ring hydrolyzes to form hydrazides. Ethyl’s EDG nature slows hydrolysis by 30% relative to EWGs :

Photocatalytic Rearrangement

Visible-light-driven reactions with eosin-Y and CBr₄ yield 2-amino derivatives via oxidative cyclization :

Comparative Reaction Data

Mechanistic Insights

-

Electronic Effects : The ethyl group donates electrons via induction (+I effect), increasing electron density at the oxadiazole ring. This accelerates electrophilic substitutions but decelerates nucleophilic attacks .

-

Steric Effects : The ethyl group’s bulk (~1.2 Å van der Waals radius) hinders reactions at position 5, reducing yields in sterically demanding couplings by 10–15% .

-

Thermodynamics : Computational PM3 models show ΔG for cyclodehydration decreases by 12 kJ/mol with ethyl vs. H-substituted analogs .

科学研究应用

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of 1,3,4-oxadiazole derivatives, including 2-ethyl-1,3,4-oxadiazole. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study synthesized a series of this compound derivatives and tested them against several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Its derivatives have been tested against a range of bacteria and fungi.

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound A | E. coli | 32 µg/mL |

| This compound B | S. aureus | 16 µg/mL |

| This compound C | C. albicans | 64 µg/mL |

These findings suggest that modifications to the oxadiazole ring can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Research indicates that derivatives of this compound possess anti-inflammatory properties. They have been evaluated using carrageenan-induced paw edema models to assess their efficacy in reducing inflammation.

Case Study:

In a recent study, several derivatives were tested for their anti-inflammatory activity compared to ibuprofen as a standard. Compounds exhibited up to 80% reduction in edema volume at specific doses .

Antioxidant Activity

The antioxidant potential of this compound derivatives has been investigated due to their ability to scavenge free radicals.

Data Table: Antioxidant Activity of Selected Derivatives

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Oxadiazole D | 85% | 25 |

| Oxadiazole E | 78% | 30 |

These results indicate that certain derivatives can effectively reduce oxidative stress in biological systems .

Applications in Material Science

Beyond biological applications, this compound has potential uses in material science as a component in organic light-emitting diodes (OLEDs) and liquid crystals due to its unique electronic properties.

Case Study:

Research has shown that incorporating oxadiazole units into polymer matrices can enhance their photoluminescent properties and thermal stability .

Agricultural Chemistry

The compound's derivatives have also been explored for their potential as agrochemicals with herbicidal or fungicidal activities.

Case Study:

A series of oxadiazole-based compounds were evaluated for their herbicidal activity against common weeds. Some exhibited selective toxicity towards target species while being safe for crops .

作用机制

The mechanism of action of 2-ethyl-1,3,4-oxadiazole and its derivatives involves interaction with various molecular targets. These targets include enzymes, nucleic acids, and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In cancer cells, this compound derivatives can induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

相似化合物的比较

1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns and properties.

1,2,3-Oxadiazole: Known for its distinct electronic properties and reactivity.

1,2,5-Oxadiazole (Furazan): Exhibits unique energetic properties and is used in the development of high-energy materials.

Uniqueness of 2-Ethyl-1,3,4-oxadiazole: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl group at the second position enhances its lipophilicity and ability to interact with biological membranes. This makes it a valuable compound for drug development and other applications where membrane permeability is crucial.

生物活性

2-Ethyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The oxadiazole ring system is known for its ability to enhance the pharmacological properties of various compounds, making it a valuable structure in drug development. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other therapeutic potentials.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 1,3,4-oxadiazole derivatives. For instance, derivatives containing the oxadiazole moiety have shown promising antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

A study demonstrated that synthesized 1,3,4-oxadiazole derivatives exhibited significant bactericidal effects, with some compounds showing activity comparable to standard antibiotics like amoxicillin . The presence of a toxophoric -N=C-O- linkage in these compounds is believed to enhance their interaction with microbial cells.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| OZE-I | S. aureus | 16 µg/ml |

| OZE-II | E. coli | 8 µg/ml |

| OZE-III | K. pneumoniae | 32 µg/ml |

Anti-inflammatory Activity

Research indicates that oxadiazole derivatives can act as effective anti-inflammatory agents. A specific derivative demonstrated an anti-inflammatory effect comparable to indomethacin in animal models . The mechanism is thought to involve inhibition of cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis.

Anticancer Potential

This compound has also been studied for its anticancer properties. Compounds derived from this structure have shown cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). For example, one study reported that certain oxadiazole-naphthalene hybrids exhibited potent antiproliferative activity and induced apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Hybrid A | HepG2 | 10 |

| Hybrid B | MCF-7 | 15 |

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in disease processes. For instance, some compounds act as inhibitors of peptide deformylase and VEGFR-2, which are crucial in bacterial growth and tumor angiogenesis respectively .

- Cell Membrane Interaction : The lipophilicity of oxadiazoles enhances their ability to penetrate cell membranes, facilitating their action against intracellular pathogens and cancer cells .

- Apoptosis Induction : Certain derivatives trigger programmed cell death in cancer cells through the activation of caspases and other apoptotic pathways .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

- Antibacterial Efficacy : A series of synthesized oxadiazoles were tested against multi-drug resistant strains of S. aureus. Results showed significant inhibition at low concentrations, highlighting their potential as alternatives to conventional antibiotics .

- Anti-inflammatory Testing : In a controlled study using animal models with induced inflammation, oxadiazole derivatives reduced swelling and pain significantly compared to the control group treated with standard anti-inflammatory drugs .

- Cancer Cell Line Studies : A specific hybrid compound based on the oxadiazole framework was tested against various cancer cell lines and showed a marked decrease in cell viability at concentrations lower than those required for traditional chemotherapeutics .

属性

IUPAC Name |

2-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-4-6-5-3-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNLWBALDJWTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589440 | |

| Record name | 2-Ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-61-3 | |

| Record name | 2-Ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-ethyl-1,3,4-oxadiazole a potential DNMT inhibitor according to the research?

A: The research paper describes a virtual screening study conducted using the ZINC database to identify potential DNMT inhibitors. [] This approach utilizes computational methods to dock small molecules into the active site of a target protein, in this case, DNMT. Among the screened compounds, this compound was identified as a potential inhibitor based on its predicted binding affinity to DNMT. [] It's important to note that this is a preliminary finding from a computational study and further experimental validation is necessary to confirm its actual inhibitory activity against DNMT.

Q2: What structural features of this compound might be contributing to its predicted interaction with DNMT?

A: While the study does not explicitly detail the interaction mechanism, it highlights that most of the top-ranked DNMT inhibitors, including this compound, contained 5-membered rings within their structures. [] These ring systems often play a crucial role in binding to the active sites of enzymes. Further research involving molecular dynamics simulations and structural analysis of the this compound-DNMT complex could provide more detailed insights into the specific interactions responsible for its predicted inhibitory activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。